Methyl 4-({[5-(thiophen-2-yl)-1,2-oxazol-3-yl]carbonyl}amino)benzoate
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Overview
Description
METHYL 4-[5-(THIOPHEN-2-YL)-1,2-OXAZOLE-3-AMIDO]BENZOATE is a complex organic compound that features a thiophene ring, an oxazole ring, and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 4-[5-(THIOPHEN-2-YL)-1,2-OXAZOLE-3-AMIDO]BENZOATE typically involves multiple steps, starting with the formation of the thiophene and oxazole rings. Common synthetic methods include:
Thiophene Ring Formation: The Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is often used to create thiophene derivatives.
Oxazole Ring Formation: The Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds with phosphorus pentasulfide, is a common method for synthesizing oxazole rings.
Amidation and Esterification: The final steps involve amidation and esterification reactions to attach the oxazole and benzoate groups, respectively.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
METHYL 4-[5-(THIOPHEN-2-YL)-1,2-OXAZOLE-3-AMIDO]BENZOATE can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The oxazole ring can be reduced to form corresponding amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are often used.
Substitution: Electrophilic substitution reactions typically use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
METHYL 4-[5-(THIOPHEN-2-YL)-1,2-OXAZOLE-3-AMIDO]BENZOATE has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of organic semiconductors and materials for electronic devices.
Mechanism of Action
The mechanism of action of METHYL 4-[5-(THIOPHEN-2-YL)-1,2-OXAZOLE-3-AMIDO]BENZOATE depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The thiophene and oxazole rings can interact with biological targets through hydrogen bonding, π-π stacking, and hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.
Articaine: A dental anesthetic with a trisubstituted thiophene structure.
Uniqueness
METHYL 4-[5-(THIOPHEN-2-YL)-1,2-OXAZOLE-3-AMIDO]BENZOATE is unique due to the combination of thiophene and oxazole rings, which confer distinct electronic and steric properties. This makes it a versatile compound for various applications, particularly in the development of new materials and pharmaceuticals.
Properties
Molecular Formula |
C16H12N2O4S |
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Molecular Weight |
328.3 g/mol |
IUPAC Name |
methyl 4-[(5-thiophen-2-yl-1,2-oxazole-3-carbonyl)amino]benzoate |
InChI |
InChI=1S/C16H12N2O4S/c1-21-16(20)10-4-6-11(7-5-10)17-15(19)12-9-13(22-18-12)14-3-2-8-23-14/h2-9H,1H3,(H,17,19) |
InChI Key |
JHVNMQFJMMGMTP-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)C2=NOC(=C2)C3=CC=CS3 |
Origin of Product |
United States |
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